N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide
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Overview
Description
N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring and multiple chlorine substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of the core piperazine structure. The process often includes:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under controlled conditions.
Introduction of Chlorine Substituents: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and Schiff bases.
Uniqueness
N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide is unique due to its specific structural features, such as the combination of a piperazine ring with multiple chlorine substituents and a cyanophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2/c20-14-2-1-3-16(10-14)24-6-8-25(9-7-24)19(27)18(26)23-17-11-15(21)5-4-13(17)12-22/h1-5,10-11H,6-9H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIJEOXGORWXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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